Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone
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Overview
Description
Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone: is a complex organic compound with a unique structure that combines a morpholine ring with a tricyclic undecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone typically involves the reaction of tricyclo[4.3.1.1~3,8~]undecane derivatives with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the tricyclic framework is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.3.1.1~3,8~]undecane: A structurally related compound with a similar tricyclic framework.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone is unique due to its combination of a morpholine ring with a tricyclic undecane framework. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H25NO2 |
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Molecular Weight |
263.37 g/mol |
IUPAC Name |
morpholin-4-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone |
InChI |
InChI=1S/C16H25NO2/c18-15(17-3-5-19-6-4-17)16-9-12-1-2-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2 |
InChI Key |
ODNLNGNASOAADU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC1CC(C2)(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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